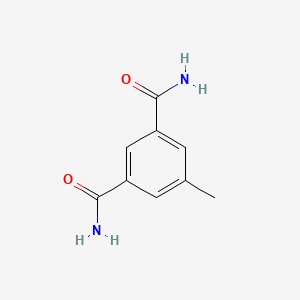
5-Methylbenzene-1,3-dicarboxamide
説明
5-Methylbenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C9 H10 N2 O2 and a molecular weight of 178.19 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two carboxamide groups and one methyl group attached .科学的研究の応用
Antiviral Activity
5-Methylbenzene-1,3-dicarboxamide derivatives have been explored for their potential antiviral activities. A study focused on the effect of positional isomerism on some alcohol-based drugs, including derivatives of this compound, against SARS-CoV-2. This research utilized molecular modeling and density functional theory (DFT) methods to identify potential COVID-19 inhibitors, suggesting the importance of structural variations in enhancing antiviral activities (Palsaniya et al., 2021).
Solubility Studies
The solubility of this compound derivatives in various solvent mixtures has been a subject of research, providing crucial information for pharmaceutical formulations. A study measured the solubility of 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in ethanol and water mixtures, using the Apelblat model to correlate the experimental data. This research is significant for understanding the solubility behavior of related compounds in different solvent environments (Zhang et al., 2010).
Photocatalytic Properties
The photocatalytic properties of this compound derivatives have been investigated, particularly in the context of environmental applications. A study explored the fluorescent behaviors and photocatalytic enhancements of Zn(II) coordination polymers involving uncoordinated groups of dipyridylamide derivatives, including this compound. This research provides insights into the potential use of these compounds in environmental remediation and advanced material applications (Liu et al., 2018).
Molecular Structure Studies
Understanding the molecular structure of this compound derivatives is crucial for various scientific applications. Research has been conducted using ab initio and local density functional computational methods to study the structures of related compounds. These studies provide valuable information on the electron density distributions and molecular interactions, which are essential for designing new compounds with desired properties (Baldridge & Siegel, 1993).
Antitumor Activity
The antitumor activities of this compound derivatives have also been a focus of research. Studies have synthesized and characterized compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, investigating their ability to inhibit the proliferation of cancer cell lines. Such research contributes to the development of new chemotherapeutic agents (Hao et al., 2017).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties, particularly in industrial and engineering applications. Research has shown that these compounds can act as effective corrosion inhibitors for metals like mild steel and aluminum, offering potential solutions for corrosion-related challenges in various industries (Verma et al., 2015).
Safety and Hazards
将来の方向性
The future directions in the research of 5-Methylbenzene-1,3-dicarboxamide and related compounds seem to focus on their use in creating functional multicomponent biomaterials . The modularity of these compounds allows control of the density of functionalities presented on the surface of the fibers when using functionalized monomers .
特性
IUPAC Name |
5-methylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWPHULSGQCHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



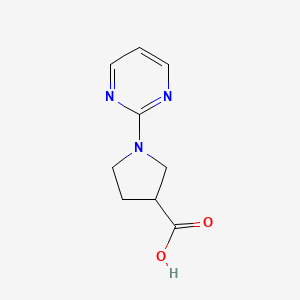
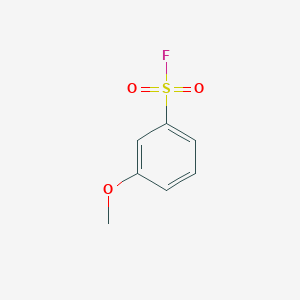
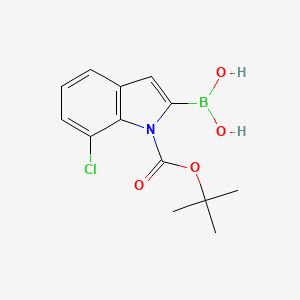

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
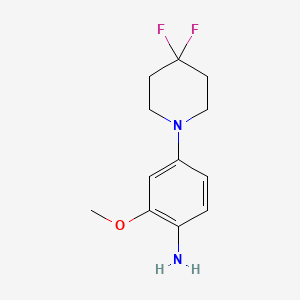
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
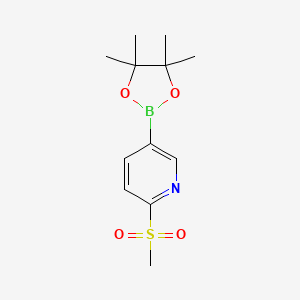
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
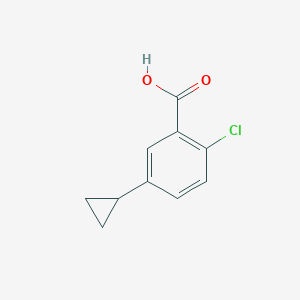
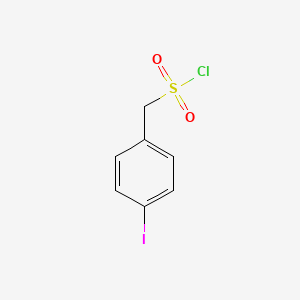
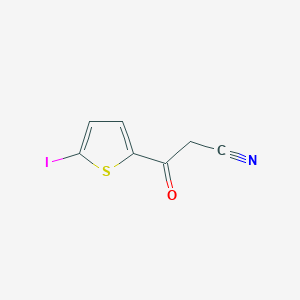
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
